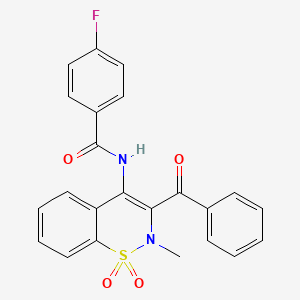![molecular formula C20H18ClN3O2 B3516507 4-(4-chlorophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B3516507.png)
4-(4-chlorophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phthalazin-1(2H)-one
Vue d'ensemble
Description
4-(4-chlorophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phthalazin-1(2H)-one is a synthetic organic compound that belongs to the phthalazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phthalazin-1(2H)-one typically involves multi-step organic reactions. A common route might include:
Starting Materials: 4-chlorobenzaldehyde, phthalic anhydride, and pyrrolidine.
Step 1: Condensation of 4-chlorobenzaldehyde with phthalic anhydride to form an intermediate.
Step 2: Cyclization of the intermediate to form the phthalazinone core.
Step 3: Introduction of the pyrrolidin-1-yl group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity, using large-scale reactors and controlled reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidin-1-yl group.
Reduction: Reduction reactions could target the carbonyl group in the phthalazinone core.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigation into its potential as a therapeutic agent for various diseases.
Biochemistry: Studies on its interaction with biological macromolecules.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: Potential development into a drug candidate.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, compounds in this class might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-chlorophenyl)-2-[2-oxo-2-(morpholin-4-yl)ethyl]phthalazin-1(2H)-one
- 4-(4-chlorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one
Uniqueness
The presence of the pyrrolidin-1-yl group in 4-(4-chlorophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phthalazin-1(2H)-one may confer unique biological activity or chemical reactivity compared to its analogs.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-15-9-7-14(8-10-15)19-16-5-1-2-6-17(16)20(26)24(22-19)13-18(25)23-11-3-4-12-23/h1-2,5-10H,3-4,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFHDMJCRDSTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3516435.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B3516443.png)
![ethyl 4-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3516446.png)
![4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]-N-(2-phenylethyl)benzamide](/img/structure/B3516454.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3516455.png)
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B3516467.png)
![N-methyl-5-[[4-[[5-(methylcarbamoyl)furan-2-yl]methyl]piperazin-1-yl]methyl]furan-2-carboxamide](/img/structure/B3516472.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B3516476.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3516492.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B3516494.png)
![1-(3-Chlorophenyl)-3-[2-(4-methylpiperazine-1-carbonyl)phenyl]urea](/img/structure/B3516502.png)

![N-(3,4-dimethoxyphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B3516530.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-chloro-4-fluorobenzamide](/img/structure/B3516534.png)
